molecular formula C7H5IO2 B015625 4-Hydroxy-3-iodobenzaldehyde CAS No. 60032-63-5

4-Hydroxy-3-iodobenzaldehyde

Cat. No.: B015625
CAS No.: 60032-63-5
M. Wt: 248.02 g/mol
InChI Key: KNQVIRRXVOTGGT-UHFFFAOYSA-N
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Description

4-Hydroxy-3-iodobenzaldehyde is an organic compound with the molecular formula C7H5IO2. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 4 of the benzene ring are replaced by iodine and hydroxyl groups, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.

Scientific Research Applications

4-Hydroxy-3-iodobenzaldehyde is utilized in numerous scientific research fields:

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-iodobenzaldehyde can be synthesized through several methods. One common method involves the iodination of 4-hydroxybenzaldehyde using N-iodosuccinimide (NIS) in acetic acid. The reaction is typically carried out at room temperature for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar iodination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-iodobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used to replace the iodine atom.

Major Products Formed:

    Oxidation: 4-Hydroxy-3-iodobenzoic acid.

    Reduction: 4-Hydroxy-3-iodobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-iodobenzaldehyde involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

  • 4-Hydroxybenzaldehyde
  • 3-Iodo-4-methoxybenzaldehyde
  • 4-Hydroxy-3,5-diiodobenzaldehyde

Comparison: 4-Hydroxy-3-iodobenzaldehyde is unique due to the presence of both hydroxyl and iodine substituents on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and the ability to form specific types of non-covalent interactions. Compared to 4-hydroxybenzaldehyde, the iodine atom in this compound provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-hydroxy-3-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQVIRRXVOTGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359529
Record name 4-hydroxy-3-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60032-63-5
Record name 4-hydroxy-3-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-hydroxybenzaldehyde (2.0 g, 16.39 mmol) in AcOH (30 mL) was added N-iodosuccinimide (4.5 g, 19.67 mmol). The reaction mixture was stirred at r.t. for 16 h, then filtered. The filtrate was poured onto water (100 mL) and EtOAc (50 mL) was added. The aqueous fraction was separated, then extracted with EtOAc (3×50 mL). The combined organic fractions were washed with water (2×20 mL), dried (Na2SO4), filtered and concentrated in vacuo to give the title compound (2.0 g, 50%) as a white solid that was used without further purification. LCMS (ES−) 247.1 (M−H)−, RT 1.44 minutes (Method 9).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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